4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole
Description
This compound features a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. A pyrrolidine ring, functionalized with a sulfonyl group, bridges the triazolo-pyridazine moiety to a 1,3,5-trimethyl-1H-pyrazole unit. The structural complexity combines π-deficient (triazolo-pyridazine) and π-excess (pyrazole) heterocycles, which may enhance interactions with biological targets through complementary electronic profiles. The cyclopropyl group adds steric bulk and metabolic stability, while the sulfonyl linker improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3S/c1-12-18(13(2)24(3)22-12)30(27,28)25-9-8-14(10-25)11-29-17-7-6-16-20-21-19(15-4-5-15)26(16)23-17/h6-7,14-15H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZPCNZJPJLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole represents a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Core Structure : It features a triazolopyridazine moiety linked to a pyrrolidine and a sulfonyl group.
- Molecular Formula : C19H24N6O3S
- Molecular Weight : 396.50 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. While the exact mechanisms remain under investigation, preliminary studies suggest potential interactions with:
- Enzymes : Such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptors : Potential modulation of neurotransmitter receptors could indicate activity in neurological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values were comparable to established chemotherapeutics like doxorubicin, indicating promising antiproliferative effects .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through COX inhibition:
- Research Findings : Inhibitory assays indicated that certain derivatives effectively suppressed COX-1 and COX-2 activities, leading to decreased prostaglandin E2 (PGE2) production. The IC50 values for these derivatives were reported to be lower than those for standard anti-inflammatory drugs such as diclofenac .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of the compound:
- Experimental Evidence : Studies involving animal models demonstrated that specific analogs significantly reduced seizure activity, providing a protective effect against induced seizures. This activity is hypothesized to result from modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features:
- Functional Groups : The presence of the triazole and pyridazine rings is critical for enhancing bioactivity. Modifications in these rings can lead to varying degrees of potency against different biological targets.
- Substituents : The introduction of electron-donating or withdrawing groups on the aromatic systems has been shown to influence both efficacy and selectivity towards specific receptors or enzymes.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolo-Pyridazine Derivatives
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine ()
- Key Differences :
- Sulfonyl Group : Linked to a piperazine ring (vs. pyrrolidine in the target compound).
- Substituents : 2,4-Difluorophenyl on the sulfonyl group (vs. trimethylpyrazole).
- Implications :
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Key Differences :
- Core Structure : Combines triazole with thiadiazole (vs. triazolo-pyridazine).
- Substituents : 4-Methoxyphenylpyrazole (vs. trimethylpyrazole).
- Methoxy groups on pyrazole may modulate electron density, affecting target binding .
Substituent Effects on Pharmacological Activity
Electron-Donating vs. Electron-Withdrawing Groups
- Trimethylpyrazole (Target Compound):
Cyclopropyl vs. Aryl Substituents
Key Research Findings
Electronic Effects : Substituents on pyrazole (e.g., methyl vs. methoxy) significantly alter electron delocalization, impacting reactivity and target binding .
Metabolic Stability : Bulky substituents like cyclopropyl reduce cytochrome P450-mediated metabolism, enhancing half-life .
Antifungal Potential: Triazolo-thiadiazole derivatives show promise in docking studies with lanosterol demethylase, suggesting a pathway for the target compound’s optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
